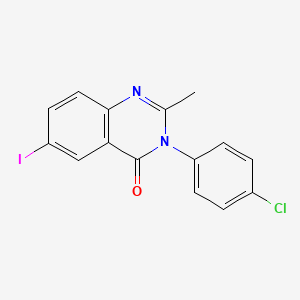![molecular formula C17H14ClF3N2O3 B3519865 2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3519865.png)
2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
概要
説明
2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an acetylamino group, a phenoxy group, a chloro group, and a trifluoromethyl group. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(acetylamino)phenol: This intermediate can be synthesized by acetylation of 3-aminophenol using acetic anhydride under acidic conditions.
Formation of 2-[3-(acetylamino)phenoxy]acetic acid: This step involves the reaction of 3-(acetylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 4-chloro-3-(trifluoromethyl)aniline: The final step involves the coupling of 2-[3-(acetylamino)phenoxy]acetic acid with 4-chloro-3-(trifluoromethyl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
類似化合物との比較
Similar Compounds
- N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- 2-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- N-(3-Chloro-phenyl)-2-(4-methoxy-phenyl)-acetamide
Uniqueness
2-[3-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both acetylamino and trifluoromethyl groups can enhance its biological activity and stability compared to similar compounds.
特性
IUPAC Name |
2-(3-acetamidophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-10(24)22-11-3-2-4-13(7-11)26-9-16(25)23-12-5-6-15(18)14(8-12)17(19,20)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTJOHCNQPXROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


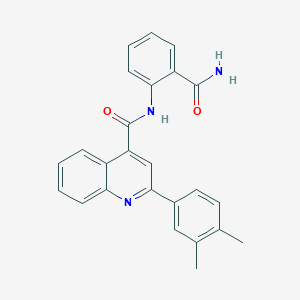

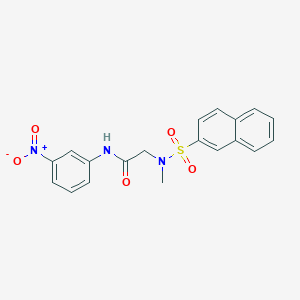
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3519807.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B3519817.png)
![N-[4-(aminosulfonyl)benzyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B3519823.png)
![2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3519827.png)
![4-METHOXY-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE](/img/structure/B3519831.png)
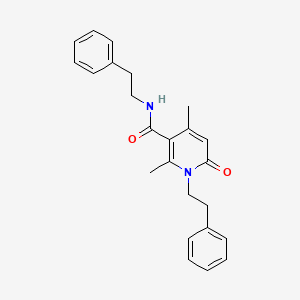
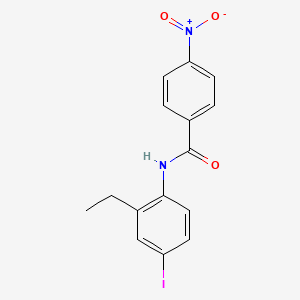
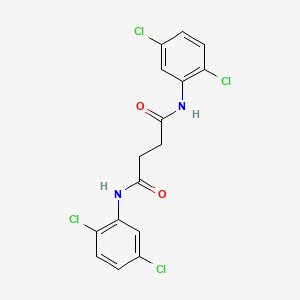
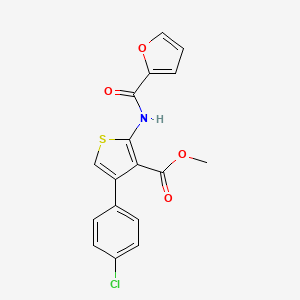
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide](/img/structure/B3519874.png)
